molecular formula C14H11NO3S B8349526 2-[3-(3-Thienyl)acrylamido]benzoic acid

2-[3-(3-Thienyl)acrylamido]benzoic acid

Cat. No.: B8349526
M. Wt: 273.31 g/mol
InChI Key: SPGSTAICAUIWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 2-[3-(3-Thienyl)acrylamido]benzoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with benzoic acid derivatives. The reaction conditions typically include the use of catalysts and specific solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[3-(3-Thienyl)acrylamido]benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

2-[3-(3-Thienyl)acrylamido]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3-Thienyl)acrylamido]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-[3-(3-Thienyl)acrylamido]benzoic acid can be compared with other thiophene derivatives and benzoic acid derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific combination of the thiophene ring and benzoic acid moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

2-(3-thiophen-3-ylprop-2-enoylamino)benzoic acid

InChI

InChI=1S/C14H11NO3S/c16-13(6-5-10-7-8-19-9-10)15-12-4-2-1-3-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)

InChI Key

SPGSTAICAUIWFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CSC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-[2-(3-thienyl)vinyl]-4H-3,1-benzoxazine-4-one (800 mg, 3.13 mmol) was added 1N-NaOH (21.9 ml) and the mixture was heated to 70° C. After adding methanol (30 ml), and the mixture was reacted for 1 hour. The methanol was removed from the reaction mixture under reduced pressure, and the residue was acidified with 10% HCl under cooling (pH about 4) to give a white solid, which was collected on a filter, washed with water, and dried to give the title compound (826 mg, yield, 96%). m.p., 218°-219° C.
Name
2-[2-(3-thienyl)vinyl]-4H-3,1-benzoxazine-4-one
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
21.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
96%

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